molecular formula C16H12F3NO2S B14384678 N-(4-Methoxybenzene-1-carbothioyl)-4-(trifluoromethyl)benzamide CAS No. 89804-56-8

N-(4-Methoxybenzene-1-carbothioyl)-4-(trifluoromethyl)benzamide

Cat. No.: B14384678
CAS No.: 89804-56-8
M. Wt: 339.3 g/mol
InChI Key: PQYQCUXCWUKQRW-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzene-1-carbothioyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a carbothioyl group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzene-1-carbothioyl)-4-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 4-(trifluoromethyl)aniline as the primary starting materials.

    Formation of Intermediate: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride intermediate is then reacted with 4-(trifluoromethyl)aniline in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzene-1-carbothioyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbothioyl group can be reduced to a thiol or a sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under elevated temperatures.

Major Products Formed

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or a pharmacological tool.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzene-1-carbothioyl)-4-(trifluoromethyl)benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzene-1-carbothioyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    N-(4-Methoxybenzene-1-carbothioyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

N-(4-Methoxybenzene-1-carbothioyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects and its ability to enhance the metabolic stability and lipophilicity of compounds, making it a valuable moiety in drug design and development.

Properties

CAS No.

89804-56-8

Molecular Formula

C16H12F3NO2S

Molecular Weight

339.3 g/mol

IUPAC Name

N-(4-methoxybenzenecarbothioyl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H12F3NO2S/c1-22-13-8-4-11(5-9-13)15(23)20-14(21)10-2-6-12(7-3-10)16(17,18)19/h2-9H,1H3,(H,20,21,23)

InChI Key

PQYQCUXCWUKQRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=S)NC(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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